An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile
An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile
CAS Number: 132586-14-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroquinoline-5-carbonitrile is a substituted quinoline derivative of interest to the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, most notably antimalarial drugs like chloroquine and anticancer agents. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of diverse compound libraries. The carbonitrile moiety at the 5-position can influence the molecule's electronic properties, metabolic stability, and potential for hydrogen bonding interactions with biological targets.
This technical guide provides a comprehensive overview of the available information on 4-Chloroquinoline-5-carbonitrile, including its physicochemical properties, proposed synthetic routes, and potential applications in biomedical research. Due to the limited publicly available data for this specific compound, information from closely related analogs is presented to infer potential properties and experimental approaches.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 132586-14-2 | [1][2] |
| Molecular Formula | C₁₀H₅ClN₂ | [1][2] |
| Molecular Weight | 188.61 g/mol | [2] |
| Physical Form | White Solid | |
| Purity | ≥96% | |
| Storage | Sealed in dry, Room Temperature | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: The melting point of the isomeric 4-chloroquinoline-2-carbonitrile is reported as 109 °C, and the parent compound, 4-chloroquinoline, has a melting point of 28-31 °C. These values are for reference and may not be predictive for 4-Chloroquinoline-5-carbonitrile.[3][4]
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 4-Chloroquinoline-5-carbonitrile is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of substituted quinolines, a plausible synthetic pathway can be proposed. The synthesis of chloroquinoline-carbonitriles often involves the construction of the quinoline ring system followed by chlorination and cyanation steps, or the functionalization of a pre-existing chloroquinoline core.
Proposed Synthetic Pathway
A potential synthetic route could start from a suitable aniline precursor, followed by a cyclization reaction to form the quinoline ring, and subsequent functional group interconversions. For instance, a common method for quinoline synthesis is the Gould-Jacobs reaction.
Caption: Proposed synthetic pathway for 4-Chloroquinoline-5-carbonitrile.
General Experimental Protocol for Nucleophilic Aromatic Substitution
4-Chloroquinoline-5-carbonitrile can serve as a key intermediate for generating libraries of 4-substituted quinoline derivatives via nucleophilic aromatic substitution (SNAr). The chloro group at the 4-position is activated towards displacement by various nucleophiles.
Objective: To synthesize a 4-aminoquinoline derivative from 4-Chloroquinoline-5-carbonitrile.
Materials:
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4-Chloroquinoline-5-carbonitrile
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Desired primary or secondary amine (e.g., butylamine)
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Solvent (e.g., ethanol, N,N-dimethylformamide)
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Base (optional, e.g., potassium carbonate)
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Dichloromethane
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5% aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure: [5]
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In a round-bottom flask, dissolve 4-Chloroquinoline-5-carbonitrile (1 equivalent) in the chosen solvent.
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Add the amine nucleophile (2-3 equivalents). If the amine salt is used, add a non-nucleophilic base.
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Heat the reaction mixture to reflux (e.g., 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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If necessary, remove the solvent under reduced pressure.
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Take up the residue in dichloromethane and wash sequentially with 5% aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Biological Activity and Potential Applications
While no specific biological data for 4-Chloroquinoline-5-carbonitrile has been found, the broader family of quinoline derivatives exhibits a wide range of biological activities, suggesting potential avenues of investigation for this compound.
Anticancer Potential
The 4-aminoquinoline scaffold is a known pharmacophore in several anticancer agents. Derivatives of 4-chloroquinolines have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, such as human breast tumor cells (MCF7 and MDA-MB468).[5][6] It is plausible that 4-Chloroquinoline-5-carbonitrile could serve as a precursor for novel anticancer compounds.
Kinase Inhibition
Protein kinases are critical targets in cancer drug discovery. The quinoline core is present in several approved kinase inhibitors. Related 4-anilinoquinolines have been identified as inhibitors of kinases such as Protein Kinase Novel 3 (PKN3). This suggests that derivatives of 4-Chloroquinoline-5-carbonitrile could be screened for kinase inhibitory activity.[7]
Antimalarial Activity
The 4-amino-7-chloroquinoline core is the hallmark of the antimalarial drug chloroquine. Research into new antimalarial agents often involves modifications of the quinoline scaffold to overcome drug resistance.[8] Derivatives of 4-Chloroquinoline-5-carbonitrile could be explored for their potential as antimalarial agents.
Proposed Experimental Workflows
Given the potential applications of 4-Chloroquinoline-5-carbonitrile as a scaffold for drug discovery, the following workflow outlines a general approach for its biological evaluation.
Caption: Proposed workflow for the biological evaluation of 4-Chloroquinoline-5-carbonitrile derivatives.
General Protocol for In Vitro Cytotoxicity Screening
This protocol describes a general method for assessing the cytotoxic effects of compounds derived from 4-Chloroquinoline-5-carbonitrile on cancer cell lines.[5]
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound.
Materials:
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Human cancer cell lines (e.g., MCF7, MDA-MB468)
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Complete cell culture medium
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Test compound dissolved in DMSO
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96-well microtiter plates
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Trichloroacetic acid (TCA)
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Sulforhodamine B (SRB) solution
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Tris buffer
Procedure:
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Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.
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Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 hours).
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Terminate the assay by fixing the cells with cold TCA.
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Stain the fixed cells with SRB solution.
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Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI₅₀ value.
Conclusion
4-Chloroquinoline-5-carbonitrile (CAS 132586-14-2) is a chemical intermediate with significant potential for the development of novel therapeutic agents. While specific data on its physical properties and biological activity are scarce, its structural features suggest that it is a valuable starting point for the synthesis of compound libraries targeting a range of diseases, including cancer and malaria. The experimental protocols and workflows outlined in this guide, based on established methodologies for related quinoline derivatives, provide a framework for researchers to explore the potential of this compound in drug discovery and development. Further research is warranted to fully characterize its physicochemical properties and to synthesize and evaluate derivatives for their biological activity.
References
- 1. 4-Chloro-quinoline-5-carbonitrile | 132586-14-2 [sigmaaldrich.com]
- 2. 4-Chloro-quinoline-5-carbonitrile - CAS:132586-14-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-chloroquinoline-2-carbonitrile CAS#: 4552-43-6 [chemicalbook.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
